(4-Hydroxy-N-methyl-L-Leucin)Cyclosporin

Übersicht

Beschreibung

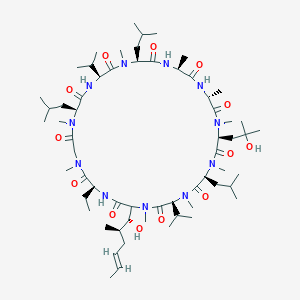

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a derivative of cyclosporine A, a cyclic undecapeptide known for its immunosuppressive properties. This compound is characterized by the hydroxylation of the fourth N-methyl leucine residue, which significantly alters its biological activity. The molecular formula of (4-Hydroxy-N-methyl-L-leucine)cyclosporine is C₆₂H₁₁₁N₁₁O₁₃, and it has a molecular weight of 1218.6 g/mol.

Wissenschaftliche Forschungsanwendungen

(4-Hydroxy-N-methyl-L-leucine)cyclosporine has several scientific research applications:

Pharmaceutical Research: This compound is studied for its potential use in developing new immunosuppressive drugs with reduced side effects.

Cosmetic Industry: Due to its hair growth-promoting effects, it is being explored for use in hair care products.

Biological Studies: It serves as a tool for studying the enzymatic mechanisms of cytochrome P450 enzymes and their regioselectivity.

Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of cyclosporine derivatives.

Wirkmechanismus

Biochemical Pathways

The compound is a derivative of cyclosporine A, a cyclic undecapeptide isolated from the fungus Beauveria nivea . The biosynthesis of cyclosporine A is elaborated by a non-ribosomal peptide synthetase (NRPS), one of the most complex NRPS systems known . The NRPS system is capable of catalyzing a total of 40 partial reaction steps in the synthesis of cyclosporine A .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-N-methyl-L-leucine)cyclosporine involves the hydroxylation of cyclosporine A. This can be achieved using cytochrome P450 enzymes, specifically CYP-sb21 from Sebekia benihana, which hydroxylates cyclosporine A at the fourth N-methyl leucine residue. The reaction conditions typically involve the use of redox partner proteins to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of (4-Hydroxy-N-methyl-L-leucine)cyclosporine can be carried out through biotechnological processes involving actinomycetes species such as Sebekia benihana and Pseudonocardia autotrophica. These microorganisms exhibit specific hydroxylation patterns, with Sebekia benihana performing mono-hydroxylation at the fourth N-methyl leucine and Pseudonocardia autotrophica performing di-hydroxylations at both the fourth and ninth N-methyl leucines.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions. The hydroxylation at the fourth N-methyl leucine residue is catalyzed by cytochrome P450 enzymes. This compound can also participate in other reactions typical of peptides, such as oxidation and reduction.

Common Reagents and Conditions

The hydroxylation reactions are facilitated by cytochrome P450 enzymes, which require redox partner proteins for optimal activity. Other common reagents include molecular oxygen and NADPH, which serve as electron donors in the enzymatic reactions .

Major Products Formed

The major product formed from the hydroxylation of cyclosporine A is (4-Hydroxy-N-methyl-L-leucine)cyclosporine. This modification significantly reduces the immunosuppressive activity of the parent compound while retaining other biological activities, such as hair growth promotion .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclosporine A: The parent compound, known for its potent immunosuppressive properties.

(9-Hydroxy-N-methyl-L-leucine)cyclosporine: Another hydroxylated derivative with modifications at the ninth N-methyl leucine residue.

[Melle4]cyclosporin: A derivative where one of the N-methyl-L-leucine units is replaced by N-methyl-L-isoleucine, exhibiting anti-HIV-1 activity.

Uniqueness

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is unique due to its specific hydroxylation at the fourth N-methyl leucine residue, which significantly reduces its immunosuppressive activity while retaining other beneficial biological effects. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRYBDBGFBROY-DTLHCQOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89270-25-7 | |

| Record name | (4-Hydroxy-N-methyl-L-leucine)cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

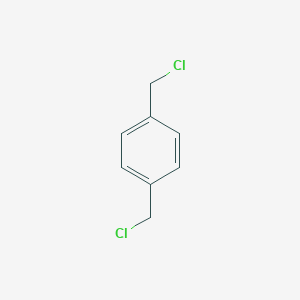

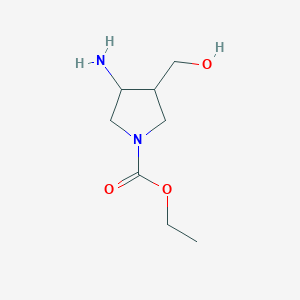

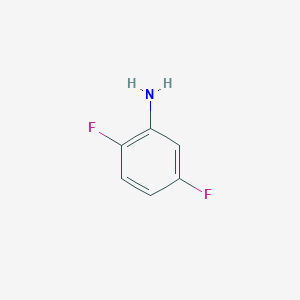

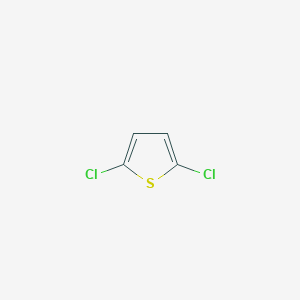

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

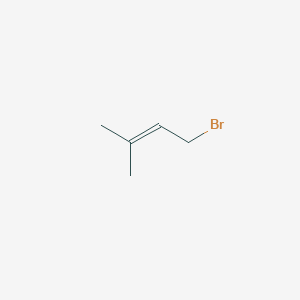

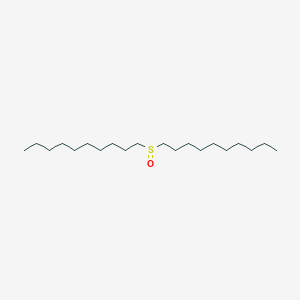

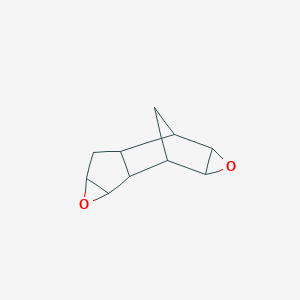

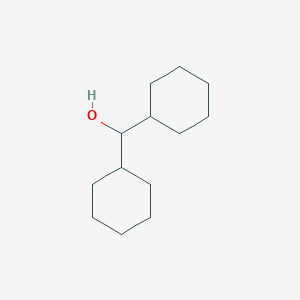

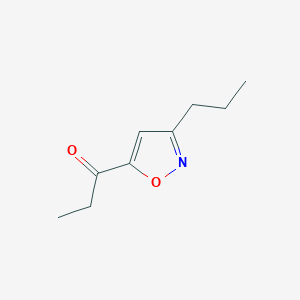

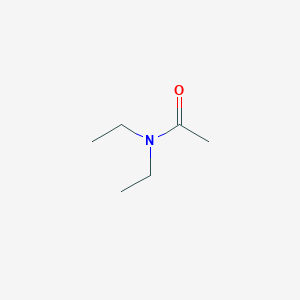

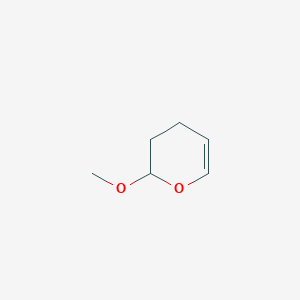

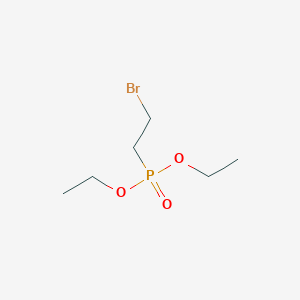

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.